molecular formula C10H7NO5 B128761 Pseudoverdin CAS No. 150624-46-7

Pseudoverdin

Cat. No. B128761
M. Wt: 221.17 g/mol
InChI Key: CQNMQTYIULLBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoverdin is a green pigment that is structurally similar to chlorophyll. It is a synthetic compound that has been used in scientific research for several decades. Pseudoverdin is produced through a complex synthesis method that involves multiple steps. This pigment has been used in various scientific applications, including as a fluorescent probe, a photosensitizer, and a molecular sensor. In

Scientific Research Applications

Pseudoverdin has been used in various scientific research applications, including as a fluorescent probe, a photosensitizer, and a molecular sensor. As a fluorescent probe, pseudoverdin has been used to study the structure and function of proteins and nucleic acids. As a photosensitizer, pseudoverdin has been used in photodynamic therapy for cancer treatment. As a molecular sensor, pseudoverdin has been used to detect and quantify various analytes, including metal ions and biomolecules.

Mechanism Of Action

The mechanism of action of pseudoverdin is complex and varies depending on its application. As a fluorescent probe, pseudoverdin binds to proteins and nucleic acids, causing a shift in its fluorescence emission spectrum. As a photosensitizer, pseudoverdin absorbs light energy and transfers it to oxygen, generating reactive oxygen species that can damage cancer cells. As a molecular sensor, pseudoverdin undergoes a conformational change upon binding to its target analyte, resulting in a change in its fluorescence emission spectrum.

Biochemical And Physiological Effects

Pseudoverdin has been shown to have various biochemical and physiological effects. As a photosensitizer, pseudoverdin can induce apoptosis in cancer cells and has been shown to be effective in the treatment of various types of cancer. As a molecular sensor, pseudoverdin has been used to study the interactions between proteins and nucleic acids. Pseudoverdin has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Pseudoverdin has several advantages for lab experiments, including its high fluorescence quantum yield, its stability under various conditions, and its ability to bind to proteins and nucleic acids. However, pseudoverdin also has some limitations, including its complex synthesis method, its high cost, and its limited availability.

Future Directions

There are several future directions for the use of pseudoverdin in scientific research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for pseudoverdin, including as a biosensor for the detection of disease biomarkers. Additionally, the use of pseudoverdin in combination with other compounds, such as nanoparticles, may enhance its therapeutic efficacy in cancer treatment.
Conclusion
In conclusion, pseudoverdin is a synthetic green pigment that has been used in various scientific research applications. Its complex synthesis method, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Pseudoverdin has the potential to be a valuable tool in scientific research and may have therapeutic applications in the future.

Synthesis Methods

The synthesis of pseudoverdin involves several steps, including the condensation of pyrrole and aldehyde, and the subsequent oxidation of the resulting intermediate. The final product is obtained through a series of purification steps. The synthesis of pseudoverdin is a complex process that requires specialized equipment and expertise.

properties

CAS RN

150624-46-7

Product Name

Pseudoverdin

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

N-(6,7-dihydroxy-2-oxochromen-3-yl)formamide

InChI

InChI=1S/C10H7NO5/c12-4-11-6-1-5-2-7(13)8(14)3-9(5)16-10(6)15/h1-4,13-14H,(H,11,12)

InChI Key

CQNMQTYIULLBAS-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)NC=O

Other CAS RN

150624-46-7

synonyms

3-formylamino-6,7-dihydroxycoumarin
pseudoverdin
pseudoverdine

Origin of Product

United States

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